

Application Note and Protocol: UPLC Method for Cleaning Validation of Erythromycin Residues

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Compound of Interest

Compound Name: Erythromycin B

Cat. No.: B194142

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This document provides a detailed Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of erythromycin residues on manufacturing equipment surfaces. This method is crucial for cleaning validation programs in the pharmaceutical industry to prevent cross-contamination between batches.

Introduction

Erythromycin is a macrolide antibiotic used in various pharmaceutical formulations.[1] Effective cleaning validation is essential to ensure that manufacturing equipment is free from residual active pharmaceutical ingredients (APIs) like **erythromycin** before the production of the next product. This UPLC method offers a rapid, sensitive, and specific approach for the detection and quantification of erythromycin residues, ensuring compliance with regulatory requirements. The method's short run time of 6 minutes allows for a significant reduction in analysis time compared to traditional HPLC methods.[1]

Principle

This method utilizes reversed-phase UPLC with photodiode array (PDA) detection to separate and quantify erythromycin from potential interferences. The separation is achieved on a C18 column with a gradient elution of a buffered mobile phase and an organic modifier. The method has been validated according to ICH guidelines for specificity, linearity, accuracy, precision, and sensitivity.[2][3]

Materials and Reagents

- Erythromycin Reference Standard: USP or equivalent
- Solvents:
 - Methanol (HPLC grade)
 - Acetonitrile (HPLC grade)
 - Water (Milli-Q or equivalent)
- Reagents:
 - Disodium hydrogen phosphate
 - Orthophosphoric acid
- Swabs: Low-residue swabs suitable for surface sampling
- Vials: Low-adsorption glass vials

Instrumentation and Chromatographic Conditions

A Waters Acquity UPLC System equipped with a quaternary gradient pump, autosampler, column oven, and photodiode array detector was used for the method development and validation.^[2]^[3]

UPLC System and Parameters

Parameter	Specification
UPLC System	Waters Acquity UPLC or equivalent
Column	ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 μ m
Column Temperature	50°C[1][2][3]
Mobile Phase A	Buffer:Methanol (35:65, v/v). The buffer is 2.84 g of Disodium hydrogen phosphate in 1000 mL water, with the pH adjusted to 8.50 \pm 0.05 using diluted Orthophosphoric acid.[1][2][3]
Mobile Phase B	Methanol[1][2][3]
Flow Rate	0.5 mL/min[1][2][3]
Injection Volume	7.0 μ L[1][2][3]
Detector	Photodiode Array (PDA)
Detection Wavelength	210 nm[1] or 215 nm[4][5][6]
Run Time	6 minutes[1]

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	100	0
1.9	100	0
2.2	50	50
3.7	50	50
4.0	100	0
6.0	100	0

Experimental Protocols

Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh about 100 mg of Erythromycin reference standard and transfer it into a 100 mL volumetric flask. Add about 70 mL of diluent (Mobile Phase A) and sonicate to dissolve. Dilute to volume with the diluent and mix well.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the diluent to achieve concentrations ranging from the Limit of Quantitation (LOQ) to 200% of the target residue limit.

Sample Collection (Swab Sampling)

- Define a specific surface area to be sampled (e.g., 10 cm x 10 cm).
- Moisten a swab with the extraction solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water).^{[1][7]}
- Swab the defined area using overlapping strokes in both horizontal and vertical directions.
- Place the swab head into a clean vial.

Sample Preparation

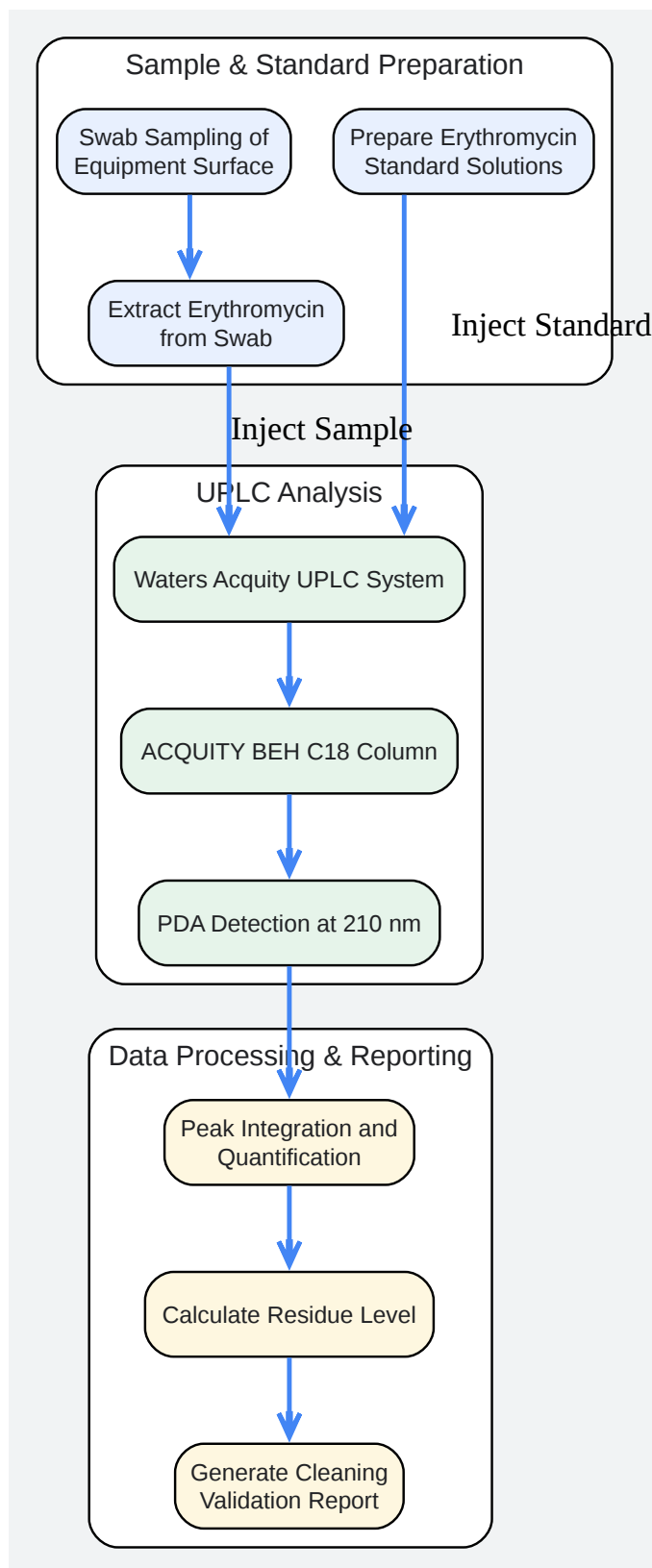
- To the vial containing the swab, add a defined volume of extraction solvent (e.g., 10.0 mL of diluent).^[1]
- Cap the vial and shake it for approximately 2 minutes to extract the erythromycin residue from the swab.^[1]
- Filter the sample solution through a 0.2 µm Nylon filter into a clean UPLC vial.^[1]

Method Validation Summary

The UPLC method was validated according to ICH guidelines, and the results are summarized below.

Validation Parameter	Result
Specificity	The method is specific for erythromycin, with no interference from common excipients or cleaning agents.
Linearity (Correlation Coefficient, r^2)	> 0.999[1]
Limit of Detection (LOD)	Determined by injecting a series of dilute solutions of the analyte.[1] A study using LC-MS reported an LOD of 1.0 ng/mL.[8]
Limit of Quantitation (LOQ)	Determined by injecting a series of dilute solutions of the analyte.[1] An LC-MS method reported an LOQ of 10.0 ng/mL.[8]
Accuracy (% Recovery)	Within 98-102%
Precision (% RSD)	< 2.0%[1]
Solution Stability	Erythromycin standard and sample solutions were found to be stable for up to 76 and 75 hours respectively when stored at 2°C to 8°C.[1]

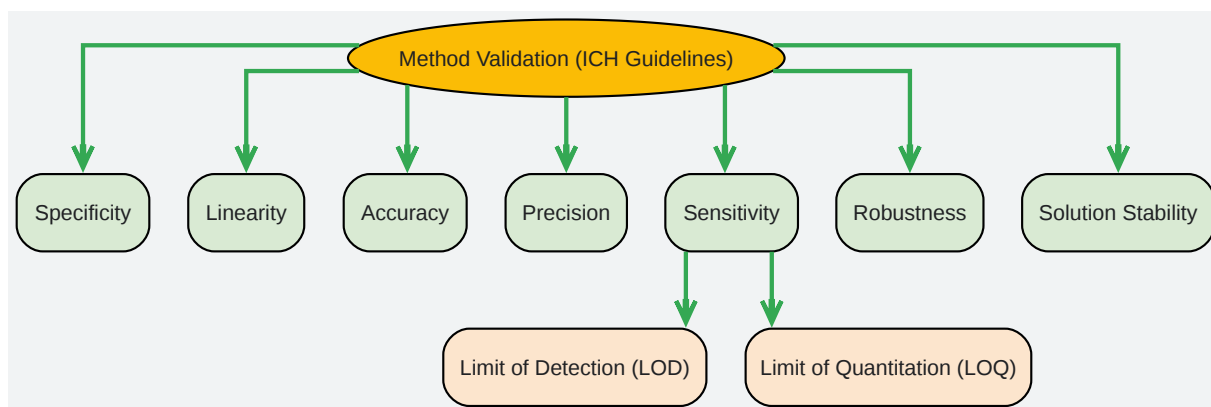
Experimental Workflow and Logical Relationships



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Caption: Experimental workflow for UPLC-based cleaning validation of Erythromycin.

Logical Relationship for Method Validation



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